BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Technical Support Center: Troubleshooting
Porosity in AZ66 Castings

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AZ66

Cat. No.: B605735

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive troubleshooting guides and frequently asked questions
(FAQs) to address porosity issues encountered during the casting of AZ66 magnesium alloy.

Frequently Asked Questions (FAQS)

Q1: What is porosity in the context of AZ66 castings?

Al: Porosity in AZ66 castings refers to the presence of small voids or pores within the solidified
metal. These defects can significantly compromise the mechanical properties of the casting,
including its strength, ductility, and fatigue life, making it a critical concern in research and
development applications where material integrity is paramount. Porosity is a common
challenge in the manufacturing of cast components and can arise from various factors during
the casting process.[1][2][3]

Q2: What are the primary types of porosity observed in AZ66 castings?

A2: The two main types of porosity encountered in AZ66 and other magnesium alloy castings
are:

o Gas Porosity: This is caused by the entrapment of gas, primarily hydrogen, within the molten
metal during the casting process.[4] Molten magnesium alloys have a high affinity for
hydrogen, which is less soluble in the solid state. As the casting cools and solidifies, the
excess dissolved hydrogen is rejected from the solidifying metal, forming bubbles that
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become trapped as pores.[5] These pores are typically spherical and have smooth internal
surfaces.[6]

o Shrinkage Porosity: This type of porosity results from the volume contraction that occurs as
the molten metal cools and solidifies. If there is insufficient molten metal to feed the
solidifying sections, voids will form.[7] Shrinkage pores are characteristically angular and
have a dendritic or irregular shape.[6]

Q3: How can | differentiate between gas porosity and shrinkage porosity?

A3: Distinguishing between gas and shrinkage porosity is crucial for effective troubleshooting.
The key differences are:

o Morphology: Gas pores are generally smooth-walled and spherical or spheroidal.[6] In
contrast, shrinkage pores are irregular, with a jagged or dendritic appearance, reflecting the
spaces between solidifying dendrites.[6][7]

e Location: Gas porosity can be distributed throughout the casting but is often found in the
upper sections (cope side) of the mold. Shrinkage porosity, on the other hand, is typically
located in thicker sections, at abrupt changes in section thickness, and in areas that are the
last to solidify (hot spots).[7]

Troubleshooting Guides
Issue 1: Presence of Spherical Pores (Gas Porosity)

Q: My AZ66 casting exhibits small, spherical pores. What are the potential causes and how can
| resolve this?

A: The presence of spherical pores is a strong indicator of gas porosity, likely caused by
excessive dissolved hydrogen in the molten alloy.

Potential Causes & Solutions:
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Potential Cause

Explanation

Recommended Solution

High Hydrogen Content in Melt

Molten magnesium alloys
readily absorb hydrogen from
atmospheric moisture or
residual moisture in the
crucible or charge materials.
The solubility of hydrogen
decreases significantly during
solidification, leading to the

formation of gas pores.[5]

Implement a degassing
procedure before casting.
Common methods include
bubbling an inert gas like
argon or a mixture of argon
and a chlorine-containing gas
through the melt to remove
dissolved hydrogen.[8] Ensure
all charge materials and tools

are clean and dry before use.

Turbulent Mold Filling

A turbulent flow of molten
metal into the mold can entrap
air and other gases, leading to

porosity.[2]

Optimize the gating and runner
system to ensure a smooth,
non-turbulent fill. This can be
achieved through simulation
and careful design of the
casting process. Adjusting the
pouring speed and
temperature can also help

minimize turbulence.[1]

Inadequate Venting

If the mold cavity is not
properly vented, air and other
gases can be trapped as the

molten metal fills the mold.

Ensure the mold design
includes adequate vents to
allow trapped gases to escape

during the filling process.

Issue 2: Presence of Irreqular, Jagged Pores (Shrinkage

Porosity)

Q: I am observing irregular, dendritic-shaped voids in the thicker sections of my AZ66 casting.

What is the cause and how can | prevent this?

A: Irregularly shaped pores, particularly in thicker sections, are characteristic of shrinkage

porosity. This occurs when there is insufficient feeding of molten metal to compensate for

solidification shrinkage.
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Potential Causes & Solutions:

Potential Cause

Explanation

Recommended Solution

Inadequate Feeding

As the casting solidifies, it
shrinks. If the supply of molten
metal is cut off before
solidification is complete,
shrinkage voids will form in the

last regions to solidify.

Redesign the gating and riser
system to ensure proper
directional solidification. Risers
act as reservoirs of molten
metal to feed the casting as it
shrinks. The use of chills can
also help promote directional
solidification by accelerating

cooling in specific areas.

Incorrect Pouring Temperature

A pouring temperature that is
too high can lead to excessive
shrinkage and the formation of
hot spots, which are prone to
shrinkage porosity. A
temperature that is too low can
result in premature
solidification in thin sections,
cutting off the feed to thicker

sections.

Optimize the pouring
temperature for the specific
casting geometry. The ideal
temperature will provide good
fluidity to fill the mold
completely while minimizing
the risk of excessive

shrinkage.

Inconsistent Section Thickness

Abrupt changes in section
thickness can create isolated
hot spots that are difficult to
feed, leading to localized

shrinkage porosity.[7]

Modify the casting design to
incorporate more gradual
transitions between different
section thicknesses. If
significant variations are
unavoidable, the use of chills
and risers becomes even more

critical.

Quantitative Data

While specific quantitative data for AZ66 is not readily available in the public domain, the

following tables provide typical values for similar Mg-Al-Zn alloys and general guidelines for
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casting parameters. Disclaimer: These values should be used as a starting point and may

require optimization for your specific application.

Table 1: Typical Casting Parameters for Mg-Al-Zn Alloys

Parameter

Typical Range

Potential Impact on Porosity

Higher temperatures increase

Melt Temperature 680-720 °C gas solubility and can lead to
more shrinkage.
A lower mold temperature can
Mold Temperature 150-250 °C lead to premature solidification
and shrinkage porosity.
o ) Higher pressure can help to
Injection Pressure (for die )
) 40-100 MPa reduce the size of both gas
casting) .
and shrinkage pores.[9]
o ) ) High velocity can cause
Injection Velocity (for die
2-5m/s turbulence and gas

casting)

entrapment.

Table 2: Effect of Zinc Content on Porosity in SLM-Printed Mg-xZn-0.2Mn Alloys

Zinc Content (wt.%)

Pore Fraction (%)

Average Pore Size (um)

1 1.0 2.2
4 2.5 Not Specified
7 5.3 3.0

Source: Adapted from a study
on SLM-printed Mg-xZn-0.2Mn
alloys.[10] This data suggests
that higher zinc content can

lead to increased porosity in

some manufacturing

processes.
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Experimental Protocols

Protocol 1: Metallographic Sample Preparation for
Porosity Analysis

This protocol outlines the steps for preparing a metallographic sample of an AZ66 casting for

microscopic examination of porosity.

Sectioning: Carefully section the casting at the area of interest using a low-speed diamond
saw with a coolant to minimize deformation.

Mounting: Mount the sectioned sample in a thermosetting or cold-setting resin.
Grinding:

o Perform rough grinding using progressively finer silicon carbide (SiC) papers (e.g., 240,
400, 600, 800, 1200 grit). Use a coolant (e.g., water or a water-alcohol mixture) to prevent
overheating and smearing of the soft magnesium alloy. Rotate the sample 90 degrees
between each grinding step.

Polishing:

o Conduct initial polishing using a diamond suspension (e.g., 6 um followed by 3 um) on a
low-nap polishing cloth.

o Perform final polishing with a finer abrasive, such as a 1 um or 0.05 pm alumina or
colloidal silica suspension, on a soft, napped cloth. Anhydrous lubricants are often
preferred for magnesium alloys to prevent surface reactions.

Cleaning: Clean the polished sample thoroughly with a solvent like ethanol and dry it with a
stream of warm air.

Etching (Optional): For revealing the microstructure in addition to porosity, the sample can be
etched with a suitable reagent, such as a solution of acetic acid, nitric acid, and ethanol.

Protocol 2: Quantitative Porosity Analysis using Image
Analysis Software
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This protocol describes how to quantify the porosity in a prepared metallographic sample using
image analysis software (e.g., ImageJ).

» Image Acquisition: Capture high-resolution digital images of the polished sample surface
using an optical microscope.

e Image Processing:

o Open the image in the analysis software.

o Convert the image to 8-bit grayscale.

o Calibrate the image scale using the microscope's scale bar.
e Thresholding:

o Apply a threshold to the image to segment the pores (which will appear dark) from the
metal matrix (which will be lighter).[3] Adjust the threshold level to accurately select only
the pores.

e Analysis:

o Use the software's analysis tools to measure the area fraction of the pores, which
corresponds to the percent porosity.

o The software can also provide data on the size, shape, and distribution of individual pores.

[3]

Visualizations
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Porosity Observed in AZ66 Casting

What s the shape of the pores?

Spherical & Smooth Irregular & Jagged

|Check for sources of hydrogen contamination (moisture, etc.)| | Review degassing procedure | | Analyze mold fillng for turbulence | |Evaluate gating and riser design for proper feeding| | Verify pouring temperature | | Assess casting geometry for hot spots and thick sections|

Implement degassing, dry materials, and optimize filling Redesign feeding system, optimize temperature, and modify geometry

Shrinkage Porosity Suspected

Click to download full resolution via product page

Caption: Troubleshooting workflow for porosity in AZ66 castings.

Sample Preparation Porosity Analysis

Sectioning Mounting Grinding Polishing H> Microscopic Imaging Image Thresholding Quantitative Measurement

Click to download full resolution via product page

Caption: Experimental workflow for porosity analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b605735?utm_src=pdf-custom-synthesis
https://www.hlc-metalparts.com/news/metal-casting-defects-76629194.html
https://www.ijert.org/research/causes-of-casting-defects-with-remedies-IJERTV4IS110511.pdf
https://www.youtube.com/watch?v=rpYROKS-etU
https://www.researchgate.net/publication/323750034_Effects_of_Bi_addition_on_solidification_behaviour_and_microstructure_of_AZ_80_magnesium_alloy
https://www.researchgate.net/publication/222196052_The_solidification_behavior_of_the_AZ61_magnesium_alloy_during_electromagnetic_vibration_processing
https://www.mdpi.com/2075-4701/11/6/926
https://www.researchgate.net/publication/286517665_Microstructures_evolution_of_semi-continuous_cast_and_extruded_AZ80_magnesium_alloy_with_semi-solid_isothermal_treatment
https://www.mdpi.com/2079-6412/13/11/1876
https://www.researchgate.net/publication/320830109_Effect_of_the_nature_and_degree_of_porosity_on_mechanical_properties_of_magnesium_alloys_mg-al-zn
https://www.youtube.com/watch?v=UuHofNW40Yw
https://www.benchchem.com/product/b605735#troubleshooting-porosity-in-az66-castings
https://www.benchchem.com/product/b605735#troubleshooting-porosity-in-az66-castings
https://www.benchchem.com/product/b605735#troubleshooting-porosity-in-az66-castings
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b605735?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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